methyl N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoalaninate
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Overview
Description
METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE typically involves the cyanoacetylation of amines. This process can be carried out using different methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position can participate in condensation and substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and ketones.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions may yield various heterocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share similar structural features and are used in various chemical and biological applications.
Cyanoacetamides: These derivatives are also used as precursors for heterocyclic synthesis and have diverse biological activities.
Uniqueness
METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H19N7O2 |
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Molecular Weight |
293.33 g/mol |
IUPAC Name |
methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]propanoate |
InChI |
InChI=1S/C12H19N7O2/c1-8(9(20)21-6)19(7-13)12-15-10(17(2)3)14-11(16-12)18(4)5/h8H,1-6H3 |
InChI Key |
VGSCFWYKEUVVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N(C#N)C1=NC(=NC(=N1)N(C)C)N(C)C |
Origin of Product |
United States |
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